molecular formula C9H11NO4 B3378871 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid CAS No. 148991-43-9

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid

Cat. No.: B3378871
CAS No.: 148991-43-9
M. Wt: 197.19 g/mol
InChI Key: AEDBVOJCMIDZOT-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid ( 148991-43-9) is a chemical building block of significant interest in medicinal chemistry and bioconjugation research . The compound features a maleimide group, known for its high selectivity and reactivity in Michael addition reactions with thiols, facilitating stable thioether bond formation . This makes it a valuable intermediate for linking payloads, such as fluorescent dyes or cytotoxic drugs, to peptides, proteins, and antibodies . The presence of the 3-methylbutanoic acid (derived from leucine) side chain introduces steric bulk and can influence the compound's solubility and pharmacokinetic properties in resultant conjugates . Researchers utilize this reagent in the development of Antibody-Drug Conjugates (ADCs) and other complex biomolecules, where its carboxylic acid group allows for further derivatization . This product is intended for research purposes and is strictly labeled as For Research Use Only; it is not intended for diagnostic or therapeutic applications . Proper handling and storage under inert atmosphere are recommended to preserve stability .

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5(2)8(9(13)14)10-6(11)3-4-7(10)12/h3-5,8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDBVOJCMIDZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid to facilitate the dehydration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

ADC1730
  • Structure: Incorporates the target compound as a maleimide linker fused to a Val-Ala-PAB (para-aminobenzyloxycarbonyl) peptide sequence.
  • Molecular Formula : C₂₇H₃₀N₄O₆; Molecular Weight: 506.56 g/mol .
  • Key Features : The Val-Ala-PAB linker facilitates protease-sensitive drug release in ADCs. The maleimide group ensures stable conjugation to cysteine residues on antibodies.
  • Applications : Used in ADCs for targeted cancer therapy.
ADC1740
  • Structure : Extends ADC1730 with a 4-nitrophenyl carbonate group.
  • Molecular Formula : C₃₄H₃₃N₅O₁₀; Molecular Weight: 671.66 g/mol .
  • Key Features : The added carbonate group enhances solubility and enables further functionalization.
2-(2,5-Dioxo-pyrrol-1-yl)acetic Acid
  • Structure : Simpler maleimide derivative with a linear acetic acid chain.
  • Molecular Formula: C₆H₅NO₄; Molecular Weight: ~155.11 g/mol (estimated).
  • Key Features : Lacks the branched alkyl chain, resulting in lower hydrophobicity. Commonly used for protein labeling due to its small size .

Functional and Reactivity Comparisons

Compound Molecular Weight (g/mol) Key Structural Features Reactivity/Applications
Target Compound ~197.19 (estimated) Maleimide + branched 3-methylbutanoic acid Thiol conjugation; moderate hydrophobicity
ADC1730 506.56 Maleimide + Val-Ala-PAB linker ADC linker; protease-sensitive drug release
2-(2,5-Dioxo-pyrrol-1-yl)acetic acid ~155.11 Maleimide + linear acetic acid Protein labeling; high aqueous solubility
  • Maleimide Reactivity : All compounds share the maleimide group’s thiol-reactive properties. However, the target compound’s branched chain may slow hydrolysis compared to linear analogs, extending in vivo stability.
  • Hydrophobicity: The 3-methylbutanoic acid group increases logP values, favoring interactions with hydrophobic domains in proteins or membranes.

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid, a compound characterized by its unique pyrrole structure, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁N₂O₄
  • Molecular Weight : 235.21 g/mol
  • CAS Number : Not explicitly listed in the search results but related compounds are referenced.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Key areas of interest include:

  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : Research has shown that derivatives of pyrrole compounds possess antimicrobial effects against a range of pathogens. This suggests that this compound may also demonstrate similar properties.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Radical Scavenging : The presence of the dioxo group in the pyrrole structure allows for effective scavenging of free radicals, contributing to its antioxidant capacity.
  • Enzyme Inhibition : Compounds with similar structures have been noted to inhibit specific enzymes involved in metabolic pathways, which could be a potential mechanism for its antimicrobial activity.

Antioxidant Studies

A study conducted by Umesha et al. (2009) evaluated the antioxidant activity of various pyrrole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives demonstrated significant radical scavenging activity, suggesting a promising avenue for further exploration of this compound in oxidative stress-related conditions .

Antimicrobial Efficacy

Research on similar pyrrole compounds has shown promising results against Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antimicrobial potential of pyrrole alkaloids extracted from Morus alba fruits, indicating that structural analogs might exhibit comparable efficacy .

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant radical scavenging
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. How can experimental design optimize the synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid to improve yield and purity?

  • Methodological Answer :

  • Stepwise purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates, as demonstrated in the synthesis of structurally similar pyrrolidone derivatives .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and identify byproducts.
  • Acid-sensitive steps : Protect reactive groups (e.g., carboxylic acid) with tert-butoxycarbonyl (Boc) or methyl esters during synthesis to prevent side reactions .
    • Key Data :
ParameterExample from EvidenceReference
Yield46–63% for analogous pyrrolidone derivatives
Purity controlNMR integration ratios (e.g., 1H-NMR δ 9.00 ppm for NH groups)

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks for the pyrrolidone ring (e.g., δ 2.54 ppm for methyl groups) and carboxylic acid protons (broad signals near δ 9.00 ppm) .
  • FTIR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxopyrrolidinone and carboxylic acid moieties .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., C₇H₉NO₄ requires 171.053 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

  • Methodological Answer :

  • Dynamic effects : Use variable-temperature NMR to detect tautomerism or conformational changes in the pyrrolidone ring.
  • Solvent effects : Compare DMSO-d6 (polar aprotic) vs. CDCl3 (nonpolar) to identify solvent-induced shifts, as seen in analogous compounds (e.g., δ 3.89–3.86 ppm for methoxy groups in DMSO) .
  • 2D NMR : Perform COSY or HSQC to resolve overlapping signals (e.g., methyl vs. propyl substituents).

Q. What strategies ensure regioselectivity in functionalizing the pyrrolidone ring of this compound?

  • Methodological Answer :

  • Steric control : Introduce bulky directing groups (e.g., 3,3-dimethylbutanoate) to bias electrophilic substitution at less hindered positions .
  • Electronic effects : Use Lewis acids (e.g., AlCl₃) to activate specific carbonyl groups for nucleophilic attack.
  • Case Study : In structurally similar compounds, cyclization with aryl amines under basic conditions achieved 63% yield for regioselective C-3 functionalization .

Q. How does the stability of this compound vary under physiological conditions?

  • Methodological Answer :

  • Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
  • Oxidative stability : Test reactivity with H₂O₂ or cytochrome P450 enzymes using LC-MS to identify metabolites.
  • Key Data :
ConditionStability Outcome (Analogous Compounds)Reference
Aqueous pH 7.450% degradation after 24 hours
Light exposureNo significant change in 48 hours

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for Suzuki-Miyaura coupling using Gaussian09 with B3LYP/6-31G* basis sets.
  • Molecular docking : Screen for π-π stacking interactions between the pyrrolidone ring and palladium catalysts.
  • Case Study : Analogous studies on chlorophenyl-pyrrolidone derivatives identified C-5 as the most reactive site for coupling .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound?

  • Methodological Answer :

  • Synthesis of labeled analogs : Incorporate ¹³C at the carboxylic acid carbon via Knoevenagel condensation with labeled malononitrile .
  • Tracing studies : Administer labeled compound in vitro (e.g., liver microsomes) and track metabolites using LC-¹³C NMR.

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data conflict for derivatives of this compound?

  • Methodological Answer :

  • Crystal packing effects : X-ray structures may show non-planar conformations due to lattice forces, while NMR reflects solution-state dynamics.
  • Example : A benzofuroimidazopyrimidinone derivative showed a 0.1 Å discrepancy in bond lengths between X-ray and DFT-optimized structures .

Tables of Key Findings

Property Value/Observation Reference
Synthetic Yield 46–63% (analogous compounds)
1H-NMR (DMSO-d6) δ 9.00 ppm (NH), 1.02 ppm (CH₃)
Stability (pH 7.4) 50% degradation in 24 hours
Regioselectivity C-3/C-5 functionalization bias

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid

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